molecular formula C16H18N8S B2746624 2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2415503-66-9

2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole

Cat. No. B2746624
CAS RN: 2415503-66-9
M. Wt: 354.44
InChI Key: VDXJDNMCZMFNRG-UHFFFAOYSA-N
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Description

The compound [4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile is a small molecule that belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .


Synthesis Analysis

In a related synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine , N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide reacted with a Grignard reagent to form 2-methoxy-1,8-naphthyridine-3-carbaldehyde . This compound then reacted with different aromatic aldehydes to provide 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones . These compounds, upon cyclisation with hydrazine hydrate 99%, yielded 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines .


Molecular Structure Analysis

The molecular formula of 2-Cyclopropyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is C10H11N5 . Its average mass is 201.228 Da and its monoisotopic mass is 201.101440 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine include an average mass of 201.228 Da and a monoisotopic mass of 201.101440 Da .

Mechanism of Action

The mechanism of action for the related compound [4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile is not available .

properties

IUPAC Name

2-cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8S/c1-6-17-24(7-1)14-5-4-13(18-19-14)22-8-10-23(11-9-22)16-21-20-15(25-16)12-2-3-12/h1,4-7,12H,2-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXJDNMCZMFNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

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